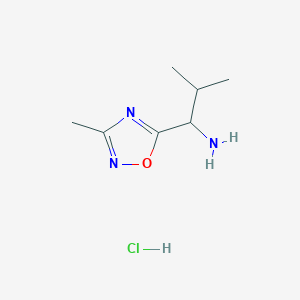

![molecular formula C6H15ClN2O2S B2928498 [(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride CAS No. 2138167-50-5](/img/structure/B2928498.png)

[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2138167-50-5 . It has a molecular weight of 214.72 . The compound is stored at room temperature and is available in powder form .

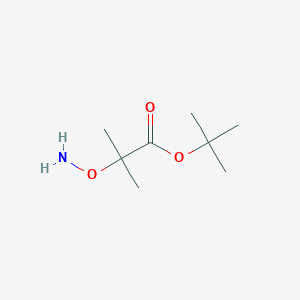

Molecular Structure Analysis

The InChI code for this compound is1S/C6H14N2O2S.ClH/c1-5-2-8-3-6 (5)4-11 (7,9)10;/h5-6,8H,2-4H2,1H3, (H2,7,9,10);1H/t5-,6+;/m1./s1 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.72 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Neuroscience: PDE9A Inhibition and Cognitive Disorders

This compound has been identified as a novel PDE9A inhibitor . PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule important in signal transduction in the brain. By inhibiting PDE9A, this compound can elevate central cGMP levels, which has been associated with procognitive activity and synaptic stabilization in rodent models . It has advanced into clinical trials, showing promise for the treatment of cognitive disorders.

Pharmacology: Drug Development and Optimization

In pharmacology, the compound’s role extends to drug development, where its physicochemical properties have been optimized for excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . This optimization process is crucial for developing drugs with favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles.

Biochemistry: Enzyme Activity Modulation

Biochemically, the compound’s ability to modulate enzyme activity is of interest. Its selectivity for PDE9A over other PDE family members was achieved by targeting key residue differences between the PDE9A and PDE1C catalytic sites . This specificity is valuable for studying biochemical pathways and developing targeted therapies.

Medicinal Chemistry: Structure-Based Drug Design

Medicinal chemistry utilizes this compound in structure-based drug design (SBDD) . SBDD involves designing drugs based on the three-dimensional structure of the target protein’s active site. This compound’s development involved parallel synthetic chemistry and SBDD, highlighting its role as a pharmacological tool for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition .

Drug Discovery: Pyrrolidine Scaffold Utilization

The pyrrolidine ring, a core structure of this compound, is widely used in drug discovery due to its versatility and ability to efficiently explore the pharmacophore space . The compound’s pyrrolidine scaffold contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is beneficial for creating novel biologically active compounds.

Clinical Trials: Neuroprotective Effects

Finally, in the context of clinical trials, compounds like this are being explored for their neuroprotective effects . The compound’s advancement into clinical trials underscores its potential for treating diseases with cognitive impairment components . Its well-tolerated nature in humans and ability to elevate cGMP in cerebral spinal fluid make it a quality candidate for further investigation.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[(3S,4S)-4-methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKUQNCMTUUGBT-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1CS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)

![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)

![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)

![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)